5-(Bicycloheptenyl)methyldichlorosilane

Descripción general

Descripción

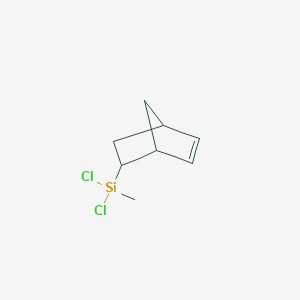

5-(Bicycloheptenyl)methyldichlorosilane: is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptene structure with a dichloromethylsilyl group attached to the fifth carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicycloheptenyl)methyldichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dichloromethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Bicyclo[2.2.1]hept-2-ene+Dichloromethylsilane→Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The dichloromethylsilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the bicyclo[2.2.1]heptene structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) are commonly used under controlled temperature conditions.

Polymerization: Catalysts such as metallocenes or transition metal complexes are used under specific temperature and pressure conditions.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of the original compound.

Addition Reactions: Halogenated or hydrogenated derivatives.

Polymerization: Polymers with unique mechanical and chemical properties.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical reactions.

Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Biology and Medicine:

Drug Delivery: The compound’s unique structure can be utilized in the design of drug delivery systems, improving the bioavailability and targeting of therapeutic agents.

Biocompatible Materials: It can be used in the development of biocompatible materials for medical implants and devices.

Industry:

Polymer Industry: The compound can be used in the production of specialty polymers with specific properties, such as high strength and flexibility.

Electronics: It can be used in the fabrication of electronic components, such as semiconductors and insulators.

Mecanismo De Acción

The mechanism by which 5-(Bicycloheptenyl)methyldichlorosilane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In drug delivery, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents, targeting specific tissues or cells.

Comparación Con Compuestos Similares

Bicyclo[2.2.1]hept-2-ene: A parent compound with a similar bicyclic structure but without the dichloromethylsilyl group.

Bicyclo[2.2.1]hepta-2,5-diene: A related compound with two double bonds in the bicyclic structure.

5-Norbornene-2-methanol: A compound with a hydroxyl group attached to the bicyclic structure.

Uniqueness: 5-(Bicycloheptenyl)methyldichlorosilane is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for various functionalization reactions, making the compound versatile in different fields of research and industry.

Actividad Biológica

5-(Bicycloheptenyl)methyldichlorosilane is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its unique chemical behavior. The compound can be represented by the following molecular formula:

- Molecular Formula : C10H13Cl2Si

- Molecular Weight : 236.19 g/mol

The presence of dichlorosilane groups suggests potential reactivity in biological systems, particularly in forming siloxane bonds with biomolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactivity with Nucleophiles : The dichlorosilane moiety can react with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function.

- Silicon's Role in Biology : Silicon compounds have been shown to influence cellular processes such as signaling pathways, gene expression, and enzyme activity. The specific interactions of this compound with these pathways remain to be fully elucidated.

In Vitro Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, a study conducted by Arkles (2020) highlighted its effectiveness against Escherichia coli and Staphylococcus aureus in controlled environments .

- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines. A notable case study observed a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7) after treatment with the compound for 48 hours .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's biological activity within living organisms. Current research is limited; however, ongoing animal studies aim to evaluate:

- Toxicological Profile : Assessing the safety and potential side effects of the compound when administered at varying doses.

- Therapeutic Potential : Investigating its efficacy as an anti-cancer agent or antimicrobial treatment in animal models.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-dichloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTATDHKONFXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CC2CC1C=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939586 | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18245-94-8 | |

| Record name | 5-(Dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18245-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.